[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(1-pyridin-3-yltriazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.2ClH/c9-4-7-6-13(12-11-7)8-2-1-3-10-5-8;;/h1-3,5-6H,4,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDOYUVJQCVFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyridin-3-yl Azide or Alkyne Precursors
Reagents and Conditions:
Pyridine derivatives (e.g., 3-bromomethylpyridine) are converted to azides by nucleophilic substitution with sodium azide in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–100 °C) for several hours.Example:
Conversion of 3-(chloromethyl)pyridine to 3-(azidomethyl)pyridine by reaction with NaN3 in DMF at 80 °C for 3 hours, yielding azidomethylpyridine intermediates with yields >60%.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
- Azide-functionalized pyridine derivative (1 eq.)
- Terminal alkyne bearing a protected or free amine group (1 eq.)
- Copper sulfate pentahydrate (CuSO4·5H2O, 0.1 eq.)
- Sodium ascorbate (0.2 eq.) as reducing agent
- Solvent mixture: tert-butanol/water (2:1 v/v)
Conditions:
The reaction mixture is stirred vigorously at room temperature for 20 hours to 3 days, monitored by thin-layer chromatography (TLC) until complete consumption of the alkyne.Outcome:
The reaction selectively yields 1,4-disubstituted 1,2,3-triazoles as single regioisomers with high purity and yields ranging from 80% to 95%.Purification:
Post-reaction, the mixture is diluted with dichloromethane, washed with water, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Conversion to Dihydrochloride Salt
The free base amine is treated with excess hydrochloric acid (HCl) in anhydrous solvents or aqueous media to form the dihydrochloride salt.
The salt formation improves the compound’s crystallinity and water solubility, facilitating isolation and handling.
The dihydrochloride salt is typically isolated by filtration after precipitation or by evaporation of solvent, followed by drying under vacuum.
Data Table: Summary of Key Reaction Parameters and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Azide formation | Pyridinyl halide + NaN3, DMF, 80 °C, 3 h | 60–75 | Polar aprotic solvent, moderate temp |
| 2 | CuAAC cycloaddition | Azide + Alkyne + CuSO4·5H2O + Sodium ascorbate, tBuOH/H2O, r.t., 20–72 h | 80–95 | Regioselective 1,4-disubstituted triazole |
| 3 | Methanamine introduction | Propargylamine as alkyne or post-cycloaddition amination | 70–90 | Direct incorporation or substitution |
| 4 | Salt formation | HCl, aqueous or anhydrous solvent, room temp | >95 | Formation of dihydrochloride salt |
Analytical and Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR signals characteristic of triazole protons (~7.5–9.0 ppm) and pyridine ring protons confirm structure.
- Methanamine CH2 protons appear as singlets or doublets near 4.5–5.0 ppm.
-
- Strong absorption bands for NH2 stretching (~3200–3400 cm^-1) and triazole C=N stretching (~1500–1600 cm^-1).
-
- Molecular ion peaks consistent with expected molecular weight.
- Fragmentation patterns support the presence of pyridine and triazole moieties.
-
- Carbon, hydrogen, nitrogen, and chlorine percentages matching theoretical values for the dihydrochloride salt.
Research Findings and Notes
The CuAAC method remains the gold standard for synthesizing 1,2,3-triazole derivatives due to its high regioselectivity, mild conditions, and broad substrate scope.
The choice of solvent system (tert-butanol/water) and the use of sodium ascorbate as a reducing agent for Cu(II) to Cu(I) are critical for optimizing yields and purity.
The direct use of propargylamine simplifies the synthesis by combining the methanamine introduction with triazole formation.
Formation of the dihydrochloride salt is essential for pharmaceutical applications, improving compound stability and solubility.
Alternative synthetic routes involving oxadiazole intermediates and azidomethyl derivatives have been reported for related triazole compounds, but the CuAAC approach is preferred for its efficiency and cleaner reaction profile.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-CH₂NH₂) and triazole ring participate in nucleophilic substitutions under controlled conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60–80°C to form N-alkylated derivatives. For example, treatment with benzyl chloride yields [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-N-benzylmethanamine.
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to produce amide derivatives. The reaction requires catalytic triethylamine to neutralize HCl byproducts .
Example Reaction Table
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | Benzyl chloride, DMF, 70°C | N-Benzyl derivative | 78% |
| Acylation | Acetyl chloride, DCM, RT | Acetamide derivative | 85% |
Cycloaddition and Ring-Opening Reactions
The triazole ring undergoes regioselective cycloaddition and ring-opening transformations:
-
Click Chemistry : Participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form bis-triazole architectures. This reaction is critical for synthesizing polymer-supported drug candidates .
-
Ring-Opening : Reacts with strong bases (e.g., NaOH) at elevated temperatures to cleave the triazole ring, generating pyridine-linked amidines .
Key Mechanism
The triazole ring’s electron-deficient nature facilitates nucleophilic attack at the C4 position, leading to ring-opening intermediates that can rearrange into fused heterocycles .
Coordination Chemistry
The pyridine and triazole nitrogen atoms act as ligands for transition metals:
-
Metal Complexation : Forms stable complexes with Cu(II), Zn(II), and Ag(I) in ethanol/water mixtures. For example, Cu(II) complexes exhibit square-planar geometry confirmed by UV-Vis and ESR spectroscopy.
-
Catalytic Applications : Copper complexes of this compound catalyze oxidation reactions (e.g., alcohol to ketone conversions) with >90% efficiency under mild conditions .
Spectroscopic Data for Cu(II) Complex
| Parameter | Value |
|---|---|
| λ_max (UV-Vis) | 620 nm |
| g-factor (ESR) | 2.12 |
| Coordination Geometry | Square-planar |
Acid-Base Reactions
The dihydrochloride salt undergoes pH-dependent deprotonation:
-
Deprotonation : In aqueous NaOH (pH > 10), the ammonium group (-NH₃⁺) loses protons to form the free base, which is soluble in organic solvents like ethyl acetate.
-
Reprotonation : Treatment with HCl gas in ethanol regenerates the dihydrochloride salt, enhancing water solubility for biological assays.
Biological Activity and Derivatives
Derivatives of this compound show promising pharmacological properties:
-
Antimicrobial Activity : N-Acylated derivatives inhibit Staphylococcus aureus (MIC: 8 µg/mL) .
-
Anticancer Potential : Copper complexes exhibit cytotoxicity against HeLa cells (IC₅₀: 12 µM) via ROS-mediated apoptosis .
Structure-Activity Relationship (SAR)
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine exhibit significant antifungal activity against various strains of fungi, including Candida species. For instance, derivatives of triazoles have demonstrated efficacy against drug-resistant fungal infections, making them valuable in treating mycosis and other fungal diseases .
Cancer Research
The triazole moiety is a crucial component in the design of anticancer agents. Research indicates that compounds containing triazole rings can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, studies have reported that certain triazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Inflammation Modulation
The compound has also been explored for its potential to modulate inflammatory responses. Triazole derivatives can act as inhibitors of various inflammatory mediators and enzymes involved in the inflammatory process. This property is particularly relevant for conditions such as asthma and arthritis .
Agricultural Applications
Fungicides
In agriculture, triazole compounds are extensively used as fungicides due to their ability to inhibit fungal growth. The incorporation of the pyridine and triazole moieties enhances the effectiveness of these compounds against a wide range of plant pathogens. Research has shown that these fungicides can significantly reduce crop losses caused by fungal infections .
Plant Growth Regulators
Some studies suggest that triazole derivatives can also function as plant growth regulators. They may influence physiological processes such as seed germination and root development, potentially leading to improved crop yields .
Materials Science Applications
Polymer Chemistry
Triazoles are being investigated for their role in polymer chemistry. Their ability to form stable linkages makes them suitable for developing new materials with enhanced properties. For example, incorporating triazole units into polymer matrices can improve thermal stability and mechanical strength .
Sensors and Catalysts
The unique electronic properties of triazoles make them attractive candidates for sensor applications and catalysis. Research has indicated that these compounds can be used in the development of sensors for detecting environmental pollutants or biomolecules due to their selective binding capabilities .
Case Studies
Mechanism of Action
The mechanism of action of [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride
- Molecular Formula : C₆H₁₁ClN₄O
- Molecular Weight : 190.6 g/mol
- Key Features: Replaces pyridine with an oxetane ring, a strained ether known to enhance metabolic stability and solubility.
- Applications : Used as a small-molecule scaffold in drug discovery, particularly for central nervous system (CNS) targets due to oxetane’s polarity and blood-brain barrier permeability .
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride
- Molecular Formula : C₈H₁₀ClN₄S
- Molecular Weight : 230.72 g/mol
- Key Features : Substitutes pyridine with a thiophene ring, introducing sulfur-mediated hydrophobic interactions. Thiophene’s electron-rich nature enhances reactivity in cross-coupling reactions compared to pyridine .
- Applications : Explored in materials science for conductive polymers and in antimicrobial agents due to thiophene’s redox activity .
Analogues with Modified Substituents
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride
- Molecular Formula : C₇H₁₄Cl₂N₄
- Molecular Weight : 225.12 g/mol
- Key Features: Features a butenyl group instead of pyridine, introducing an aliphatic chain with a double bond.
- Applications : Utilized in polymer chemistry and bioconjugation studies due to the terminal alkene’s suitability for thiol-ene reactions .
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine Dihydrochloride
- Molecular Formula : C₁₀H₁₈Cl₂N₄O
- Molecular Weight : 297.19 g/mol (estimated)
- Key Features : Incorporates a tetrahydropyranylmethyl group, adding stereochemical complexity and hydrophilicity. The pyran ring improves water solubility compared to pyridine .
- Applications : Investigated in glycosidase inhibition studies and as a carbohydrate mimic in antiviral research .
Pharmacologically Relevant Derivatives
1-(Pyridin-3-yl)-N-(2-thienylmethyl)methanamine Dihydrochloride
- Molecular Formula : C₁₂H₁₅Cl₂N₃S
- Molecular Weight : 304.24 g/mol
- Key Features : Combines pyridine and thiophene moieties, enabling dual aromatic interactions. The absence of a triazole ring reduces hydrogen-bonding capacity but increases lipophilicity .
- Applications : Studied as a precursor for antipsychotic agents targeting dopamine receptors .
[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol Dihydrochloride
- Molecular Formula : C₆H₁₃Cl₂N₄O
- Molecular Weight : 227.10 g/mol
- The hydroxyl group facilitates prodrug design .
- Applications : Explored in metal-organic frameworks (MOFs) and as a linker in antibody-drug conjugates (ADCs) .
Biological Activity
[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyridine ring and a triazole ring, both of which are known for their versatility in chemical reactivity and biological interactions. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The compound can be represented by the following molecular structure:
It consists of:
- A pyridine ring that contributes to its biological activity.
- A triazole ring , which is known for forming coordination complexes with metal ions.
Synthesis Methods
The synthesis typically involves:
- Click Chemistry : The formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst.
- Nucleophilic Substitution : Introduction of the pyridine moiety via nucleophilic substitution reactions.
The biological activity of [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is primarily attributed to its interactions with specific molecular targets:
- Metal Ion Coordination : The triazole ring can form complexes with metal ions, influencing various biochemical pathways.
- Enzyme Interaction : The pyridine component can modulate the activity of enzymes and receptors, leading to alterations in cellular processes.
These interactions suggest that the compound may have applications in treating diseases where these pathways are disrupted.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of triazole compounds have shown significant cytotoxicity against various cancer cell lines. A related study reported an IC50 value of 0.99 μM for compounds similar to [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride against the BT-474 breast cancer cell line .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of several pathogenic microorganisms. The presence of both pyridine and triazole rings enhances its effectiveness as an antimicrobial agent.
Inhibition Studies
In vitro studies have demonstrated that compounds related to [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride can inhibit tubulin polymerization, which is crucial for cancer cell proliferation . This suggests that the compound could be developed further for therapeutic use in oncology.
Study on Cytotoxicity
A notable study conducted on various triazole derivatives found that certain modifications significantly enhanced their cytotoxic effects against cancer cells. For instance, specific substitutions on the triazole ring led to improved IC50 values compared to standard chemotherapeutic agents .
Mechanistic Insights
Further mechanistic studies using flow cytometry revealed that these compounds could induce apoptosis in cancer cells by increasing caspase activity and altering cell cycle progression . This provides a promising avenue for developing new anticancer therapies based on this compound's scaffold.
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and safety protocols for handling [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride in laboratory settings?
- Storage : Store in sealed glass containers at room temperature (15–25°C) in a dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials (e.g., oxidizers). Maintain inert gas purging if hygroscopicity is observed .
- Safety Protocols :
- Use PPE: Nitrile gloves, lab coats, chemical-resistant goggles, and face shields.
- Avoid inhalation or skin contact; work in a fume hood with local exhaust ventilation.
- In case of spills, collect material using non-sparking tools and dispose of as hazardous waste .
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyridinyl-triazole backbone and amine proton environments. DO exchange experiments can verify the presence of labile protons (e.g., NH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS is recommended for molecular ion ([M+H]) analysis and isotopic pattern validation.
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) can assess purity. Aqueous buffers (e.g., 0.1% TFA in water/acetonitrile) are optimal for retention .
Advanced Research Questions
Q. How can researchers optimize the synthesis of [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride to improve yield and purity?
- Synthetic Route :
Start with a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-azidopyridine and propargylamine to form the triazole core.
Purify intermediates via column chromatography (silica gel, CHCl/MeOH gradient).
Perform hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol .
- Optimization Tips :
- Monitor reaction progress with TLC (R ~0.3 in 9:1 CHCl/MeOH).
- Use stoichiometric excess of propargylamine (1.2 equiv) to drive the CuAAC reaction to completion.
- Recrystallize the final product from ethanol/ethyl acetate to remove residual copper catalysts .
Q. How can structural contradictions in crystallographic data be resolved during refinement?
- Crystallographic Refinement :
- Use SHELXL for small-molecule refinement. Input initial coordinates from SHELXD or analogous software.
- Apply restraints for bond lengths/angles in disordered regions (e.g., pyridinyl and triazole rings).
- Validate hydrogen bonding networks using PLATON ; assign HCl counterions based on residual electron density peaks .
- Troubleshooting :
- If R values exceed 5%, re-examine data collection parameters (e.g., crystal decay or twinning).
- For ambiguous protonation states, perform DFT calculations (e.g., Gaussian) to compare energy-minimized structures .
Q. What strategies are effective for analyzing biological activity while mitigating non-specific binding of this compound?
- Experimental Design :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K) against target proteins.
- Include negative controls (e.g., scrambled triazole analogs) to assess specificity.
- Perform competitive assays with known inhibitors to validate binding sites .
- Data Interpretation :
- Normalize activity data against solubility limits (determined via nephelometry).
- Apply Hill slope analysis to distinguish cooperative vs. non-cooperative interactions .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
